molecular formula C28H30O6 B386847 Bis(4-butoxyphenyl) isophthalate

Bis(4-butoxyphenyl) isophthalate

Cat. No.: B386847
M. Wt: 462.5g/mol
InChI Key: UDDPAMYVKGHAEE-UHFFFAOYSA-N
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Description

Bis(4-butoxyphenyl) isophthalate is an aromatic ester compound derived from isophthalic acid (benzene-1,3-dicarboxylic acid) and 4-butoxyphenol. Its structure comprises two 4-butoxyphenyl groups esterified at the meta positions of the benzene ring (Figure 1). The butoxy substituents (-OC₄H₉) contribute to its hydrophobic character, while the rigid isophthalate core influences thermal stability and crystallinity. Its synthesis likely involves esterification reactions between isophthaloyl chloride and 4-butoxyphenol, a method common for analogous esters .

Properties

Molecular Formula

C28H30O6

Molecular Weight

462.5g/mol

IUPAC Name

bis(4-butoxyphenyl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C28H30O6/c1-3-5-18-31-23-10-14-25(15-11-23)33-27(29)21-8-7-9-22(20-21)28(30)34-26-16-12-24(13-17-26)32-19-6-4-2/h7-17,20H,3-6,18-19H2,1-2H3

InChI Key

UDDPAMYVKGHAEE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Bis(2-n-butoxyethyl)phthalate

  • Core Structure : Phthalate (benzene-1,2-dicarboxylate) with ortho-substituted ester groups.
  • Substituents : Two 2-n-butoxyethyl (-OCH₂CH₂OC₄H₉) chains.
  • The aliphatic butoxyethyl groups increase hydrophobicity but may lower thermal stability relative to aromatic 4-butoxyphenyl substituents .

Bis(2-butoxyethyl)adipate

  • Core Structure : Adipate (hexanedioate), a linear aliphatic dicarboxylate.
  • Substituents : Two 2-butoxyethyl groups.
  • Key Differences : The flexible adipate backbone allows for greater conformational freedom, making it suitable for low-temperature plasticizers. However, the absence of aromatic rings reduces rigidity and UV stability compared to this compound .

Bis[2-(4-bromophenyl)-2-oxoethyl] Isophthalate

  • Core Structure : Isophthalate (same as the target compound).
  • Substituents : 4-Bromophenyl and oxoethyl (-COCH₂-) groups.
  • Key Differences: Bromine atoms increase molecular weight (560.19 g/mol vs. 414.49 g/mol for the target compound) and may enhance flame retardancy.

Physicochemical Properties

Property This compound Bis(2-n-butoxyethyl)phthalate Bis(2-butoxyethyl)adipate Bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate
Molecular Formula C₂₄H₃₀O₆ C₂₀H₃₀O₆ C₁₈H₃₂O₆ C₂₄H₁₆Br₂O₆
Molecular Weight (g/mol) 414.49 (calculated) 366.45 344.44 560.19
Core Structure Isophthalate (meta) Phthalate (ortho) Adipate (linear) Isophthalate (meta)
Water Solubility Insoluble (inferred) Insoluble Insoluble (inferred) Insoluble (inferred)
Density (g/mL) ~1.1 (inferred) 1.06 ~1.0 (inferred) N/A
Key Applications Polymer additives (hypothetical) Plasticizers, lab use Flexible plastics Specialty chemicals

Research Findings and Functional Insights

  • Thermal Stability : Isophthalates generally exhibit higher thermal resistance than phthalates due to meta-substitution, which reduces intramolecular interactions .
  • Solubility Trends : Aromatic substituents (e.g., 4-butoxyphenyl) enhance organic solvent compatibility but reduce water solubility compared to aliphatic chains (e.g., butoxyethyl) .
  • Environmental Impact : Phthalate esters are under scrutiny for endocrine disruption, whereas isophthalates remain less studied. Regulatory trends suggest increased scrutiny of all aromatic esters .

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